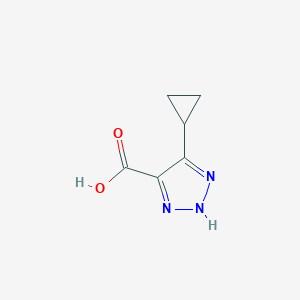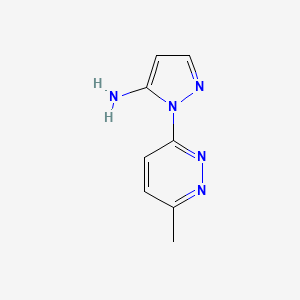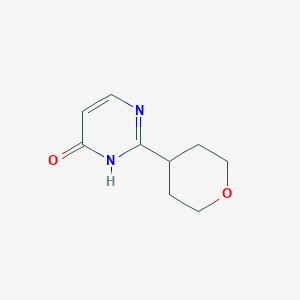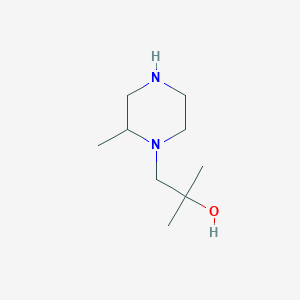
3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Descripción general
Descripción
“3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1249476-75-2 . It has a molecular weight of 190.17 and is typically stored at room temperature . The compound is usually in liquid form .
Synthesis Analysis
The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .
Molecular Structure Analysis
The InChI code for “3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine” is provided , which can be used to generate the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a liquid at room temperature . It has a molecular weight of 190.17 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have led to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and several heterocyclic N-substituted 2-aminopyridine derivatives. These reactions demonstrate the compound's utility in synthesizing a diverse array of trifluoromethyl-containing heterocyclic compounds, including 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).
Antibacterial Activity
A series of derivatives synthesized by reacting 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine with various carboxylic acids displayed significant antibacterial activity. This highlights the compound's potential in developing new antibacterial agents (Reddy & Prasad, 2021).
Coordination Chemistry
The compound has been used as a building block in the synthesis of complex molecular architectures. For instance, NxOy pyridine-containing macrocycles were synthesized, demonstrating the compound's versatility in forming coordination compounds with various metals, including Y(III), Ln(III), Zn(II), and Cd(II). These macrocycles have different pendant arms, offering a wide range of coordination possibilities (Lodeiro et al., 2004).
Catalytic Applications
Group 10 metal aminopyridinato complexes derived from 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine have been synthesized and employed as catalysts for aryl-Cl activation and hydrosilane polymerization. These complexes showcase the compound's utility in catalysis, particularly in Suzuki cross-coupling reactions and polymerization processes, highlighting its role in facilitating efficient and phosphine-free catalytic systems (Deeken et al., 2006).
Molecular Complex Formation and Reactivity
The compound has been involved in the formation of molecular complexes, demonstrating its reactivity and potential for creating novel molecular structures with specific properties. For example, molecular complexes involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide and pyridine have been studied for their ability to undergo rearrangement and react with amines, showcasing the compound's versatility in organic synthesis and the development of new chemical reactivities (Efremova et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-6-3-2-4-12-7(6)13-5-8(9,10)11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADIFWWQUBOKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)
amino}butanoate](/img/structure/B1428012.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)


![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)




![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)

